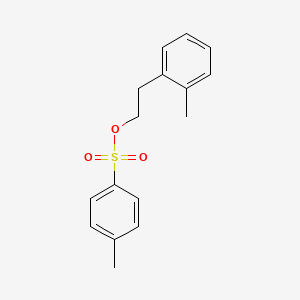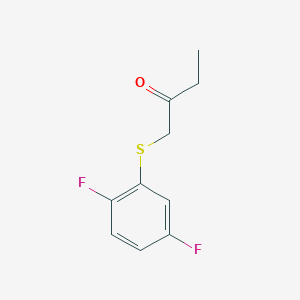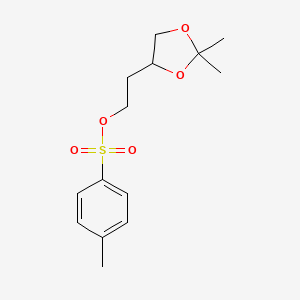
2-Methylphenethyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 2-(2-methylphenyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(2-methylphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(2-methylphenyl)ethanol+4-methylbenzenesulfonyl chloride→2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of 2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can hydrolyze to form the corresponding alcohol and sulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or amines.
Hydrolysis: 2-(2-methylphenyl)ethanol and 4-methylbenzenesulfonic acid.
Reduction: 2-(2-methylphenyl)ethanol.
科学的研究の応用
2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical transformations where the sulfonate group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
類似化合物との比較
Similar Compounds
- 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate
- Tri(ethylene glycol) di-p-toluenesulfonate
- 1-ethyl-4-methylbenzene
Uniqueness
2-(2-methylphenyl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a 2-(2-methylphenyl)ethyl group and a 4-methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
特性
分子式 |
C16H18O3S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
2-(2-methylphenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O3S/c1-13-7-9-16(10-8-13)20(17,18)19-12-11-15-6-4-3-5-14(15)2/h3-10H,11-12H2,1-2H3 |
InChIキー |
PJPYYTHRQUTLDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid](/img/structure/B13565992.png)
![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)
![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)
![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![Thiazolo[5,4-b]pyridin-6-ylboronic acid](/img/structure/B13566017.png)
![2-([1,1'-Biphenyl]-2-yl)acetaldehyde](/img/structure/B13566025.png)


![tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)



